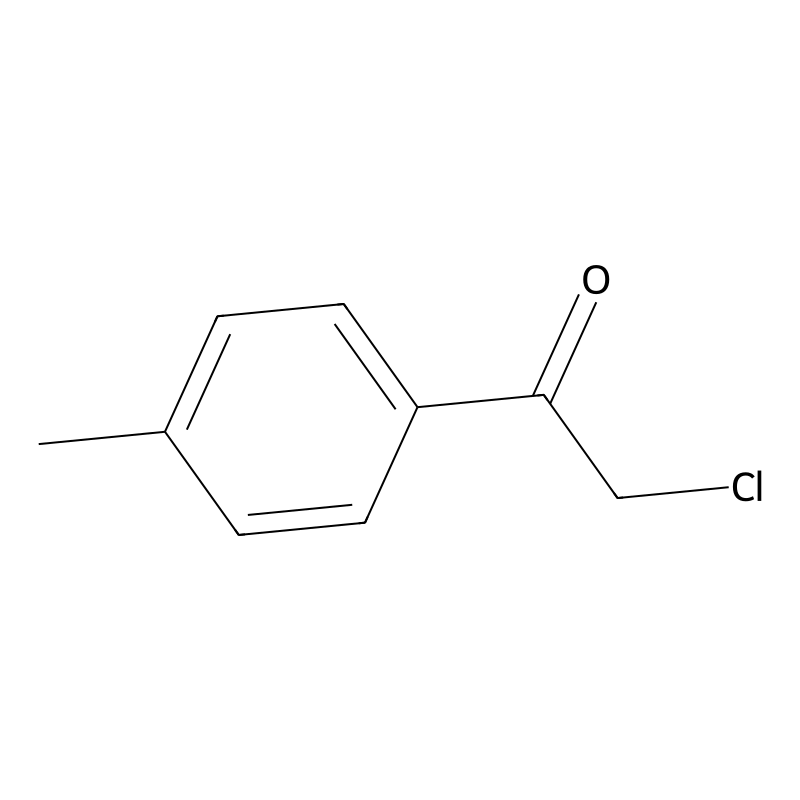2-Chloro-1-p-tolyl-ethanone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Photo-Oxidation of Aromatic Alcohols
Scientific Field: Organic Chemistry
Summary of the Application: 2-Chloro-1-p-tolyl-ethanone is used in an environment-friendly and highly efficient method for the oxidation of aromatic alcohols to carboxylic acids or ketones.
Methods of Application or Experimental Procedures: The method involves light irradiation under external catalyst-, additive-, and base-free conditions. Most of the desired products are easily obtained via recrystallization and separation from the low-boiling reaction medium acetone in good yields.
Results or Outcomes: The method has been found to be highly efficient, with most of the desired products obtained in good yields.
2-Chloro-1-p-tolyl-ethanone, also known as 2-chloro-1-(4-methylphenyl)ethanone, is an organic compound with the molecular formula and a molecular weight of 168.62 g/mol. This compound features a chloroacetyl group attached to a p-tolyl ring, making it a derivative of acetophenone. It appears as a colorless to pale yellow liquid with a melting point of approximately 57.5°C and an estimated boiling point of 238.18°C. The density is around 1.1115 g/cm³, and its refractive index is estimated to be 1.5620 .
Currently, there's no documented information regarding a specific mechanism of action for 2-Chloro-1-p-tolyl-ethanone in biological systems.
- Nucleophilic Substitution: The chloro group can be substituted by nucleophiles, leading to the formation of various derivatives.
- Condensation Reactions: It can participate in condensation reactions with amines or alcohols to form more complex structures.
- Reduction Reactions: The ketone functionality can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
These reactions make it useful in synthesizing other organic compounds, particularly in medicinal chemistry .
Research indicates that 2-chloro-1-p-tolyl-ethanone exhibits biological activity, particularly in antifungal and antibacterial contexts. It has been noted for its ability to inhibit pyruvate dehydrogenase, which may lead to reduced glucose oxidation. This property suggests potential applications in treating conditions like diabetes and ischemia . Furthermore, derivatives of this compound are known to function as fungicides against phytopathogenic fungi .
The synthesis of 2-chloro-1-p-tolyl-ethanone typically involves the following steps:
- Reagents: Anhydrous aluminum chloride (5.60 g) is suspended in anhydrous toluene (40 mL).
- Chloroacetyl Chloride Addition: Chloroacetyl chloride (4.52 g) is added dropwise while maintaining the temperature at about 80°C for 2 hours.
- Cooling and Workup: After cooling, the mixture is poured into crushed ice containing concentrated hydrochloric acid (10 mL). The organic layer is extracted using toluene, concentrated, and dried to yield the desired product .
2-Chloro-1-p-tolyl-ethanone has several applications:
- Synthesis of Acetophenone Derivatives: These derivatives are valuable in agricultural chemistry as fungicides.
- Pharmaceutical Chemistry: It serves as a precursor for synthesizing clinafloxacin triazole hybrids, which possess antibacterial properties.
- Biochemical Research: Due to its inhibitory effect on pyruvate dehydrogenase, it may be explored for therapeutic uses related to metabolic disorders .
Studies have shown that 2-chloro-1-p-tolyl-ethanone interacts with various biological systems through its enzyme inhibition properties. Its uncompetitive inhibition of pyruvate dehydrogenase suggests that it could influence metabolic pathways significantly, potentially making it a candidate for further pharmacological research .
Several compounds share structural or functional similarities with 2-chloro-1-p-tolyl-ethanone:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Methylacetophenone | C9H10O | Lacks chlorine; used in flavoring and fragrance |
| Chloromethyl phenyl ketone | C9H9ClO | Similar structure; different substituents |
| Acetophenone | C8H8O | No chlorine; widely used in synthesis |
| 2-Bromo-1-p-tolyl-ethanone | C9H9BrO | Bromine instead of chlorine; different reactivity |
These compounds highlight the uniqueness of 2-chloro-1-p-tolyl-ethanone due to its specific halogen substitution and biological activity profile .
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms



Corrosive;Irritant;Health Hazard








